![molecular formula C6H4S2 B1596311 Thieno[3,4-b]thiophene CAS No. 250-65-7](/img/structure/B1596311.png)

Thieno[3,4-b]thiophene

Overview

Description

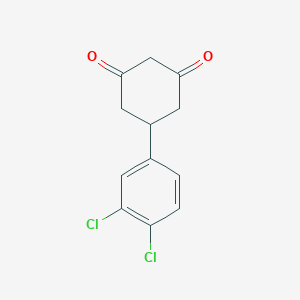

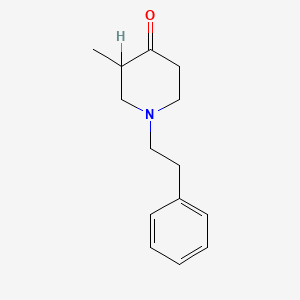

Thieno[3,4-b]thiophene is a compound consisting of two fused thiophene rings . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .

Synthesis Analysis

The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives has been achieved via hydroxy-based transformations . This method involves the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .Molecular Structure Analysis

Thieno[3,4-b]thiophene (TbT) is an asymmetric fused bithiophene containing four functionalization positions . The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene .Chemical Reactions Analysis

The chemical reactions of Thieno[3,4-b]thiophene involve the introduction of different substitutions at the C3-position . This process can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene has a molecular weight of 140.2 g/mol . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .Scientific Research Applications

Optoelectronic Materials

Scientific Field

Summary of the Application

Thieno[3,4-b]thiophene is used in the development of novel small-molecule optoelectronic materials . These materials have applications in various fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available resources. However, the synthesis of these materials typically involves organic chemistry techniques and the optoelectronic properties are studied using various spectroscopic methods.

Results or Outcomes

The results or outcomes of these studies are not specified in the available resources. However, the development of these materials is expected to enhance the performance and efficiency of optoelectronic devices .

Organic Solar Cells

Scientific Field

Summary of the Application

Thieno[3,4-b]thiophene is used in the development of near-infrared non-fullerene acceptors for efficient organic solar cells . These acceptors are crucial for the performance of organic solar cells.

Methods of Application

Thieno[3,4-b]thiophene, which has a stable quinoid structure, is introduced into the push–pull molecular architecture as a bridge unit to narrow the band gap of the derived acceptors . This is done to minimize the energy difference between two resonance structures corresponding to the band gap .

Results or Outcomes

The devices based on 6-position isomers exhibit superior photovoltaic performance, wherein a champion device based on 6T4F is obtained with a power conversion efficiency of 10.74% . This work presents a class of high-performance NIR acceptors in which the regioisomeric backbone will significantly impact the optoelectronic properties .

Hydroxy-based Transformations

Scientific Field

Summary of the Application

Thieno[3,4-b]thiophene is used in the development of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives can be utilized as chemical building blocks for modular assembly of structurally diverse compounds .

Methods of Application

The first Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate has been developed . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .

Results or Outcomes

The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This has significant implications for the development of organic optoelectronics .

Organic Electronic Devices

Scientific Field

Summary of the Application

Thieno[3,4-b]thiophene derivatives have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available resources. However, the preparation of these devices typically involves vapor evaporation techniques.

Results or Outcomes

The results or outcomes of these studies are not specified in the available resources. However, the development of these materials is expected to enhance the performance and efficiency of organic electronic devices .

Safety And Hazards

Future Directions

properties

IUPAC Name |

thieno[2,3-c]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZLGKHSYILJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CSC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154043-54-6 | |

| Record name | Thieno[3,4-b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154043-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00334271 | |

| Record name | Thieno[3,4-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-b]thiophene | |

CAS RN |

250-65-7 | |

| Record name | Thieno[3,4-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)

![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)